molecular formula C11H14N2O B8298055 4-[N-Ethyl,N-(2-hydroxyethyl)amino]benzonitrile

4-[N-Ethyl,N-(2-hydroxyethyl)amino]benzonitrile

Cat. No. B8298055
M. Wt: 190.24 g/mol
InChI Key: GJSNTDOOEAMWAM-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

A solution of 10 g (82.6 mmol) of 4-fluorobenzonitrile and 15 g (0.17 mmol) of 2-(ethylamino)ethanol in 30 ml of DMSO was stirred under heat at 140° C. for 3 hours, followed by extraction with ethyl acetate. The solvent was distilled out under reduced pressure, followed by washing with ethyl acetate, whereby 6.9 g of white powder were obtained (yield: 44%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH:12][CH2:13][CH2:14][OH:15])[CH3:11]>CS(C)=O>[CH2:10]([N:12]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:13][CH2:14][OH:15])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
C(C)NCCO
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
by washing with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCO)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 21335.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.